molecular formula C5H12N2O B014434 Isobutylurea CAS No. 592-17-6

Isobutylurea

Cat. No. B014434
CAS RN: 592-17-6
M. Wt: 116.16 g/mol
InChI Key: MQBITTBZTXUIPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutylurea's synthesis can be explored through various chemical reactions, including the coupling reaction between isocyanide and toluene derivatives. This process is catalyzed by tetrabutylammonium iodide (TBAI), where the isocyano group acts as an N1 synthon, expanding the reactivity profile of isocyanide (Liu et al., 2016). Moreover, metabolic engineering approaches have been utilized to produce isobutyric acid and other secondary metabolites, which can be foundational in Isobutylurea synthesis (Lang et al., 2014).

Molecular Structure Analysis

The solid-state behavior of Isobutylurea, specifically 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea (PIBU), shows two polymorphic forms, α and γ, both undergoing destructive phase transitions below 165 K. This study provides insight into the molecular organization, highlighting the role of self-complementary AADD quadruple hydrogen bond arrays in stabilizing dimer units (Spencer et al., 2006).

Chemical Reactions and Properties

Isobutylurea's reactivity and potential as a precursor for various chemical transformations are demonstrated in studies exploring its conversion to aromatics, such as benzene, toluene, and xylene, over zeolite-based catalysts. This process highlights its involvement in complex chemical reactions and its utility in synthesizing valuable industrial chemicals (Yu et al., 2012).

Physical Properties Analysis

Research on Isobutylurea's physical properties, especially focusing on its molecular structure, reveals essential characteristics such as bond lengths, angles, and vibrational amplitudes, contributing to a deeper understanding of its behavior and reactivity (Bartell & Bonham, 1960).

Chemical Properties Analysis

The synthesis and investigation of halogen hydride derivatives of Isobutylurea analogues provide valuable insights into its chemical properties, including its structure and electrophysical parameters. These studies contribute to potential applications in molecular electronics and beyond (Karasev et al., 1996).

Scientific research applications

Isobutyrate in Ruminant Nutrition

Isobutyrate supplementation in ruminants, such as Simmental steers, has been found to positively affect rumen microflora, enzyme activities, and methane emissions. In studies, varying doses of isobutyrate were mixed into the concentrate portion of the diet, leading to improved population of beneficial bacteria and enzymes, and reduced methane production. This suggests that isobutyrate could play a significant role in optimizing ruminant nutrition and reducing environmental impact from livestock farming (Wang et al., 2015).

Isobutyrate Production from Organic Waste

Research has explored the production of isobutyrate, a valuable platform chemical, from renewable sources like organic waste. A study demonstrated the synthesis of isobutyrate from acidified supermarket waste using a continuous anaerobic bioreactor. This process represents a sustainable approach to producing isobutyrate and other chemicals from waste materials, reducing reliance on fossil-based feedstocks (Chen et al., 2017).

Solid-State Behavior of Isobutylurea Derivatives

In the field of crystallography, the solid-state behavior of isobutylurea derivatives, like 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea, has been studied. This research involves identifying different polymorphic forms and their phase transitions. Such studies are crucial for understanding the material properties of isobutylurea derivatives, which can have implications in various industrial applications (Spencer et al., 2006).

Isobutyrate in Dairy Cow Nutrition

Isobutyrate supplementation in dairy cows has been shown to affect rumen fermentation, lactation performance, and plasma characteristics. This research is important for optimizing dairy production, as different levels of isobutyrate can influence milk yield and composition. It also sheds light on how dietary supplements can be used to improve the health and productivity of dairy cows (Liu et al., 2009).

Use in Metabolic Engineering

Isobutyrate has been a subject of interest in metabolic engineering, particularly in the production of biofuels like isobutanol. Research in this area involves genetically modifying microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance isobutanol production, a biofuel alternative. This research contributes to developing sustainable biofuel production methods (Smith et al., 2010).

Isobutyric Acid in Microbial Metabolism

The role of isobutyric acid in microbial metabolism has been explored, particularly in relation to its production and degradation pathways in microorganisms like Pseudomonas sp. Such studies are important for understanding the microbial synthesis of valuable chemicals and for developing biotechnological applications using microbial systems (Lang et al., 2014).

properties

IUPAC Name

2-methylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBITTBZTXUIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207936
Record name Isobutylurea
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutylurea

CAS RN

592-17-6
Record name Isobutylurea
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Record name Isobutylurea
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Record name 592-17-6
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Record name Isobutylurea
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Record name 1-ISOBUTYLUREA
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Record name ISOBUTYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
GH Zhang, S Liang, S Tang, W Chen, ZW Bai - Analytical Methods, 2019 - pubs.rsc.org
… to produce chitosan isobutylurea in this work. Then, the chitosan isobutylurea was further … 3,6-bis(chlorophenylcarbamate)-2-(isobutylurea)s. Four coated-type CSPs were prepared …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
EC Spencer, JAK Howard, PK Baruah, GJ Sanjayan - CrystEngComm, 2006 - pubs.rsc.org
The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea (PIBU) has been investigated. Two polymorphic forms have been identified, a monoclinic α form and a …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
S Liang, SH Huang, W Chen, ZW Bai - Analytica Chimica Acta, 2017 - Elsevier
… In this study, every chitosan 3,6-bis(arylcarbamate)-2-(isobutylurea) was prepared from the chitosans of two kinds of molecular weights. CSs1–4 were prepared from the chitosan with a …
N Ibenoubi, AK Manihar, N Rajmuhon - Journal of the Indian Chemical …, 1997 - osti.gov
The stability constants of Zn{sup II}, Cd{sup II} and Mn{sup II} with 1-amidino-o-isobutylurea (AB{sup i}UH) in aqueous medium at different ionic strengths and temperatures using Calvin-…
Number of citations: 4 www.osti.gov
YY Gao, S Liang, W Chen, S Tang, ZW Bai - Chromatographia, 2022 - Springer
… Based on the distinct advantages of both favorable separation performance and good solvent tolerance, chitosan bis(4-methylphenylcarbamate)-(isobutylurea) was chosen as a chiral …
JN Wells, JR Miller - Methods in enzymology, 1988 - Elsevier
… Dry isobutylurea is obtained in essentially quantitative yield (… After the cyanoacetic acid dissolves, isobutylurea (58 g, 0.5 … ) of N-cyanoacetylN'-isobutylurea. This material is used without …
JA Pople - The Journal of Chemical Physics, 1964 - aip.scitation.org
… The spectrum observed for N-isobutylurea is a superposition of at least two hyperfine patterns. The central portion could result from an interaction with two hydrogen nuclei. In addition to …
Number of citations: 89 aip.scitation.org
P Hamrick, H Shields - The Journal of Chemical Physics, 1964 - aip.scitation.org
… The spectrum observed for N-isobutylurea is a superposition of at least two hyperfine patterns. The central portion could result from an interaction with two hydrogen nuclei. In addition to …
Number of citations: 5 aip.scitation.org
G Della Gatta, E Badea, M Jóźwiak… - Journal of Chemical & …, 2007 - ACS Publications
The enthalpies of solution, Δ sol H m , in water of urea, N-methylurea, N-ethylurea, N-propylurea, N-butylurea, N-isobutylurea, and N-tert-butylurea were measured by isothermal …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
C King - The Journal of Organic Chemistry, 1960 - ACS Publications
Several new reactions of p-toluenesulfonyl isocyanate (I) are reported. Reaction with Ar,. V-dialkylamides gives N, N-dialkyl-V'-p-toluenesulfonylamidines (II), with eliminationof carbon …
Number of citations: 132 0-pubs-acs-org.brum.beds.ac.uk

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